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molecular formula C11H12N2O B8330235 N-[(1H-indol-5-yl)methyl]acetamide CAS No. 312973-75-4

N-[(1H-indol-5-yl)methyl]acetamide

Cat. No. B8330235
M. Wt: 188.23 g/mol
InChI Key: SDHPUAFWPLRIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156827B2

Procedure details

The synthesis was performed with reference to the known literature (International Patent Publication WO2000/75139). 5-Aminomethyl-1H-indole (0.50 g, 3.4 mmol) was added with acetic anhydride (2.0 mL), and the mixture was stirred at room temperature for 3 hours. The mixture was azeotroped twice with toluene under reduced pressure, and the residual solid was washed with ethyl acetate to obtain N-[(1H-indol-5-yl)methyl]acetamide (0.62 g, 96%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[NH:8]1[C:9]2[C:5](=[CH:4][C:3]([CH2:2][NH:1][C:12](=[O:14])[CH3:13])=[CH:11][CH:10]=2)[CH:6]=[CH:7]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NCC=1C=C2C=CNC2=CC1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was azeotroped twice with toluene under reduced pressure
WASH
Type
WASH
Details
the residual solid was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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